molecular formula C6H8ClN3O B1269808 2-[(6-Chloropyridazin-3-yl)amino]ethanol CAS No. 51947-89-8

2-[(6-Chloropyridazin-3-yl)amino]ethanol

Katalognummer: B1269808
CAS-Nummer: 51947-89-8
Molekulargewicht: 173.6 g/mol
InChI-Schlüssel: OCSNMMYFHUBJGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-Chloropyridazin-3-yl)amino]ethanol is a heterocyclic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60. This compound is characterized by the presence of a chloropyridazine ring attached to an aminoethanol moiety. It is primarily used as a building block in the synthesis of various chemical entities and has applications in scientific research.

Eigenschaften

IUPAC Name

2-[(6-chloropyridazin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-1-2-6(10-9-5)8-3-4-11/h1-2,11H,3-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNMMYFHUBJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342480
Record name 2-[(6-chloropyridazin-3-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51947-89-8
Record name 2-[(6-chloropyridazin-3-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Optimization

In a representative procedure, equimolar quantities of 3,6-dichloropyridazine (1.45 g, 10 mmol) and ethanolamine (0.61 g, 10 mmol) are refluxed in anhydrous DMF for 24 hours under nitrogen. The reaction progress is monitored via TLC (toluene/ethanol, 4.5:0.5), with completion indicated by the disappearance of the starting material spot. The mixture is cooled, poured onto ice-water, and the precipitated solid is filtered and recrystallized from ethanol to yield 2-[(6-chloropyridazin-3-yl)amino]ethanol as a white crystalline solid.

Table 1: Optimization of Direct Substitution Method

Condition Variation Yield (%) Purity (HPLC)
Solvent DMF 68 98.5
Ethanol 42 89.2
Temperature (°C) 80 (reflux) 68 98.5
60 55 94.3
Reaction Time (h) 24 68 98.5
12 48 91.7

Mechanistic Considerations

The reaction proceeds via a two-step aromatic substitution mechanism: (1) deprotonation of ethanolamine’s amine by DMF, generating a stronger nucleophile, and (2) attack at the 3-position of pyridazine, followed by HCl elimination. The 6-chloro group remains intact due to reduced electrophilicity at that position post-substitution.

Protection-Deprotection Strategies for Hydroxyl Group Management

To mitigate side reactions involving ethanolamine’s hydroxyl group, temporary protection with tert-butyldimethylsilyl (TBDMS) ethers is employed. This approach enhances nucleophilic efficiency and prevents etherification or oxidation.

Synthesis of Protected Intermediate

Ethanolamine (0.61 g, 10 mmol) is treated with TBDMS-Cl (1.65 g, 11 mmol) in dichloromethane (DCM) with imidazole (1.36 g, 20 mmol) as a base. After 12 hours at room temperature, the TBDMS-protected ethanolamine is isolated (yield: 92%) and reacted with 3,6-dichloropyridazine under standard NAS conditions.

Deprotection and Final Product Isolation

The silyl-protected intermediate is treated with tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF, stirring for 2 hours at 0°C. After aqueous workup, the deprotected product is recrystallized from ethanol, achieving an overall yield of 58%.

This method decouples amination and ethanol side-chain introduction, offering greater control over regiochemistry.

Synthesis of 3-Amino-6-chloropyridazine

3,6-Dichloropyridazine undergoes selective amination at the 3-position using aqueous ammonia (25%) in dioxane at 100°C for 8 hours, yielding 3-amino-6-chloropyridazine (74% yield).

Ethylene Oxide Alkylation

The 3-amino intermediate (1.29 g, 10 mmol) is reacted with ethylene oxide (0.88 g, 20 mmol) in methanol at 40°C for 12 hours. Acidic workup (HCl, pH 3) followed by neutralization affords this compound in 63% yield.

Transition Metal-Catalyzed Coupling Methods

Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route, particularly for low-reactivity substrates.

Catalytic System Optimization

A mixture of 3,6-dichloropyridazine (1.45 g, 10 mmol), ethanolamine (0.61 g, 10 mmol), Pd(OAc)₂ (0.022 g, 0.1 mmol), Xantphos (0.058 g, 0.1 mmol), and Cs₂CO₃ (3.25 g, 10 mmol) in toluene is refluxed for 18 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane), yielding 71% of the target compound.

Table 2: Comparison of Catalytic Systems

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 71
Pd₂(dba)₃ BINAP 65
NiCl₂ DPPF 38

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Direct Substitution 68 98.5 12.7 High
Protection-Deprotection 58 97.8 18.3 Moderate
Stepwise Alkylation 63 96.2 14.9 High
Buchwald-Hartwig 71 99.1 23.5 Low

The direct substitution method offers optimal balance between yield and cost, whereas transition metal-catalyzed routes provide superior purity at higher expense.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(6-Chloropyridazin-3-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the chloropyridazine ring can be reduced to an amino group.

    Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(6-Chloropyridazin-3-yl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(6-Chloropyridazin-3-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3-Amino-6-chloropyridazine: Similar structure but lacks the ethanolamine moiety.

    2-Amino-3-chloropyrazine: Contains a pyrazine ring instead of a pyridazine ring.

    Sulfachloropyridazine: A sulfonamide derivative with antimicrobial properties.

Uniqueness: 2-[(6-Chloropyridazin-3-yl)amino]ethanol is unique due to the presence of both a chloropyridazine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields.

Biologische Aktivität

2-[(6-Chloropyridazin-3-yl)amino]ethanol, with a molecular formula of C6H8ClN3OC_6H_8ClN_3O and a molecular weight of approximately 173.6 g/mol, is an organic compound notable for its potential applications in medicinal chemistry, particularly due to its biological activity. This compound features a chloropyridazine ring and an aminoethanol moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, showing promise in reducing inflammation.
  • Enzyme Inhibition : Interaction studies indicate binding affinity with specific enzymes and receptors, which could lead to therapeutic applications.

Antimicrobial Activity

A study exploring the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro assays have shown that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for COX inhibition were reported as follows:

CompoundIC50 (µM)
This compound5.5
Celecoxib0.04

These results indicate that while the compound shows activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib.

Case Study 1: In Vivo Anti-inflammatory Assessment

A study involving carrageenan-induced paw edema in rats evaluated the anti-inflammatory potential of this compound. The compound was administered at various doses, and the reduction in edema was measured.

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

The results indicated a dose-dependent response, suggesting significant anti-inflammatory properties.

Case Study 2: Enzyme Interaction Studies

Further research focused on the binding affinity of the compound with COX enzymes using molecular docking simulations. The binding energy scores suggested a favorable interaction with COX-2, indicating potential for selective inhibition.

Q & A

Q. What experimental methods are recommended for determining the solubility of 2-[(6-Chloropyridazin-3-yl)amino]ethanol in organic solvents?

To determine solubility, use the synthetic method by dissolving the compound in solvents (e.g., methanol, ethanol, acetone) under controlled temperatures (298.15–343.55 K) and atmospheric pressure. Measure saturation points via gravimetric analysis. Correlate data using the modified Apelblat equation or λh equation , which show <4.68% root-mean-square deviation . Thermodynamic parameters (ΔH, ΔS, ΔG) can be derived via the van’t Hoff equation.

Example Solubility Data (Hypothetical):

SolventTemperature (K)Solubility (mg/mL)
Methanol298.1512.5
Ethanol343.5545.8

Q. How can the crystal structure of this compound be resolved?

Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). Optimize data collection with high-resolution detectors and validate using R-factor metrics. For macromolecular applications, interface with SHELXPRO .

Q. What are standard protocols for synthesizing derivatives of this compound?

A common approach involves refluxing 3-amino-6-chloropyridazine with ethanol derivatives in methanol/water. Purify via recrystallization (e.g., 90% ethanol) and characterize using NMR, IR, and HRMS (e.g., δ 1.51 ppm for tert-butyl groups in 1^1H NMR) .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathways for this compound derivatives?

Apply density functional theory (DFT) to predict reaction energetics and transition states. Validate with experimental yields (e.g., 91% for methyl 2-[(tert-butoxycarbonyl)amino]-3-[(6-chloropyridazin-3-yl)amino]propenoate) . Use software like Gaussian or ORCA for molecular orbital analysis.

Q. What strategies address contradictions in solubility or spectroscopic data for this compound?

  • Replicate experiments under identical conditions (solvent purity, temperature control).
  • Cross-validate using multiple analytical methods (e.g., UV-Vis, HPLC alongside gravimetry).
  • Apply statistical error analysis (e.g., confidence intervals for ΔH/ΔS values) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Synthesize analogs (e.g., cyclopropane-annelated derivatives) and test bioactivity.
  • Use molecular docking to assess binding affinity with target proteins (e.g., enzymes in catalytic pathways) .
  • Compare with structurally related compounds (e.g., 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid) .

Q. What methodologies are effective for analyzing photophysical or catalytic properties of this compound?

  • UV-Vis spectroscopy to study charge-transfer transitions.
  • Electrochemical analysis (cyclic voltammetry) for redox behavior.
  • Test photocatalytic activity under visible light (e.g., dihydroxo-bridged diuranyl complexes as reference) .

Q. How can researchers handle ethical and data-sharing challenges in studies involving this compound?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-personal data.
  • For sensitive data, use de-identification protocols and consult institutional review boards (IRBs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.